molecular formula C20H20F3N3O2 B13340651 ppn-gsk-10-R-enantiomer

ppn-gsk-10-R-enantiomer

Cat. No.: B13340651
M. Wt: 391.4 g/mol
InChI Key: YWMJEKUKEKXNSA-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Enantioselective Chemical Biology

Enantioselective synthesis, also known as asymmetric synthesis, is a cornerstone of modern chemistry, focusing on chemical reactions that preferentially produce one of two mirror-image isomers, or enantiomers. wikipedia.org Molecules that are non-superimposable mirror images of each other are known as chiral. patsnap.com The significance of this field is particularly pronounced in pharmacology because the three-dimensional shape of a drug molecule is critical to its interaction with biological targets like enzymes and receptors, which are themselves chiral. patsnap.commhmedical.com

Different enantiomers of the same drug can exhibit vastly different pharmacological activities, potencies, and even toxicities. patsnap.comnih.govijpsjournal.com One enantiomer might be therapeutically active, while the other could be inactive or, in some well-known cases like thalidomide, harmful. patsnap.com Consequently, the ability to synthesize and study a single enantiomer, such as an R-enantiomer, is crucial for developing safer and more effective medicines. nih.govnumberanalytics.com This focus on a single stereoisomer allows for greater selectivity for biological targets, potentially leading to improved therapeutic outcomes and better pharmacokinetic profiles. nih.gov

Significance in Target-Oriented Drug Discovery Research

The development of a compound like PPN-GSK-10-R-enantiomer is an example of target-based drug discovery. wisdomlib.orgtechnologynetworks.com This strategy begins with the identification and validation of a specific biological molecule—a "target"—that plays a causal role in a disease process. causaly.comdanaher.com By designing drugs that modulate the activity of this specific target, researchers aim for more precise therapeutic effects. wisdomlib.org

Protein kinases have emerged as one of the most significant classes of drug targets, particularly in oncology and for inflammatory and neurodegenerative diseases. techscience.comnih.govsinobiological.com These enzymes regulate a vast number of cellular processes by adding phosphate (B84403) groups to other proteins, and their dysregulation is a frequent cause of disease. nih.govcigb.edu.cu Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β) is a particularly important kinase target due to its involvement in a multitude of human disorders. nih.gov The pursuit of selective inhibitors for GSK-3β is, therefore, a significant area of academic and pharmaceutical research. frontiersin.orgtbzmed.ac.ir

Overview of Glycogen Synthase Kinase-3 Beta (GSK-3β) in Biological Systems

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine protein kinase first discovered in 1980 for its role in regulating glycogen synthase. wikipedia.orgnih.govwikidoc.org Since its discovery, it has been identified as a key regulator in a wide array of cellular signaling pathways. wikipedia.orgcsic.es In mammals, GSK-3 exists as two isoforms, GSK-3α and GSK-3β, which are encoded by two different genes and share a high degree of similarity in their catalytic domains. wikipedia.orgfrontiersin.org

GSK-3β is a constitutively active enzyme in resting cells and is involved in regulating metabolism, cell development, gene transcription, and apoptosis. ahajournals.orgwikipedia.org Its activity is modulated through inhibition by upstream signaling pathways, such as the insulin (B600854) and Wnt signaling pathways. frontiersin.orgahajournals.org Dysregulation of GSK-3β activity has been implicated in a number of diseases, including type 2 diabetes, Alzheimer's disease, bipolar disorder, inflammation, and cancer. tbzmed.ac.irwikipedia.org This central role makes GSK-3β a critical therapeutic target for a wide range of pathological conditions. frontiersin.orgnih.gov

Table 1: Selected Biological Functions and Signaling Pathways Regulated by GSK-3β

Category Specific Function/Pathway Consequence of GSK-3β Activity
Metabolism Glycogen Synthesis Phosphorylates and inhibits glycogen synthase, decreasing glycogen production. wikipedia.org
Glucose Homeostasis Implicated in the phosphorylation of insulin receptor IRS1. wikipedia.org
Cell Fate Apoptosis (Programmed Cell Death) Can promote apoptosis in some cellular contexts. wikipedia.org
Cell Proliferation Phosphorylates and promotes the degradation of proteins like β-catenin and cyclin D, thereby inhibiting proliferation. wikipedia.org
Signaling Wnt/β-catenin Pathway A key component of the β-catenin destruction complex; its inhibition stabilizes β-catenin. frontiersin.org
PI3K/Akt Pathway Akt (Protein Kinase B) phosphorylates and inhibits GSK-3β in response to insulin and other growth factors. wikipedia.org
Neurology Neurodevelopment Essential for normal neurodevelopmental processes. nih.gov
Tau Phosphorylation Hyperphosphorylates the tau protein, a process linked to the formation of neurofibrillary tangles in Alzheimer's disease. wikipedia.orgwikidoc.org

Historical Perspectives on Related Chemical Entities and Their Academic Investigation

The study of GSK-3 inhibitors began with the discovery that the mood-stabilizing drug lithium directly inhibits the enzyme. wikipedia.orgnih.gov This finding in the mid-1990s spurred significant interest in developing more specific inhibitors for therapeutic use. nih.gov Over the past few decades, research has yielded a diverse array of GSK-3 inhibitors with different chemical structures and mechanisms of action. frontiersin.org

These inhibitors are broadly classified and have been sourced from both natural products and synthetic chemistry efforts. nih.gov The chemical scaffolds of these inhibitors are highly varied, reflecting the intensive effort to achieve potency and selectivity for GSK-3 over other kinases. oup.com

The "PPN" portion of the hypothetical compound's name likely refers to a phosphorylated nitrone structure. Nitrones such as N-benzylidene-1-diethoxyphosphoryl-1-methylethylamine N-oxide (PPN) have been investigated for their antioxidant and neuroprotective properties, primarily as spin-trapping agents that can detect and stabilize free radicals. researchgate.netdntb.gov.uanih.gov The combination of a nitrone scaffold with a GSK-3 inhibitory function represents a rational drug design strategy, aiming to merge the neuroprotective potential of nitrones with the targeted therapeutic effect of GSK-3β inhibition.

Table 2: Classification of Glycogen Synthase Kinase-3 (GSK-3) Inhibitors

Class Mechanism of Action Examples
Natural Products & Cations Various, including competition with magnesium ions (for lithium). Lithium, Manzamine A, Hymenialdisine. nih.govthno.org
ATP-Competitive Inhibitors Bind to the ATP-binding pocket of the kinase, preventing ATP from binding. Paullones, Aloisines, Aminopyrimidines, Thiazoles. frontiersin.orgwikipedia.org
Non-ATP-Competitive Inhibitors Bind to sites other than the ATP pocket, such as allosteric sites. Halomethylketones, Thiazolidinediones (e.g., Tideglusib). nih.govthno.org
Substrate-Competitive Inhibitors Compete with the protein substrate for binding to the kinase. L803mts (peptide-based). nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H20F3N3O2

Molecular Weight

391.4 g/mol

IUPAC Name

(4R)-4-(2-methoxyphenyl)-7,7-dimethyl-3-(trifluoromethyl)-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C20H20F3N3O2/c1-19(2)8-11-15(12(27)9-19)14(10-6-4-5-7-13(10)28-3)16-17(20(21,22)23)25-26-18(16)24-11/h4-7,14H,8-9H2,1-3H3,(H2,24,25,26)/t14-/m1/s1

InChI Key

YWMJEKUKEKXNSA-CQSZACIVSA-N

Isomeric SMILES

CC1(CC2=C([C@H](C3=C(NN=C3N2)C(F)(F)F)C4=CC=CC=C4OC)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C3=C(NN=C3N2)C(F)(F)F)C4=CC=CC=C4OC)C(=O)C1)C

Origin of Product

United States

Asymmetric Synthesis and Stereochemical Purity of Ppn Gsk 10 R Enantiomer

Enantioselective Synthetic Methodologies for PPN-GSK-10-R-Enantiomer

The synthesis of a single enantiomer of a chiral compound can be achieved through two primary strategies: asymmetric synthesis, which creates the desired stereocenter selectively, or the resolution of a racemic mixture.

Chiral Auxiliaries and Catalysis in this compound Synthesis

Asymmetric synthesis aims to directly produce the desired R-enantiomer of PPN-GSK-10 in excess over its S-enantiomer. This is typically achieved using either chiral auxiliaries or chiral catalysts.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a subsequent reaction. For the synthesis of a complex molecule like this compound, a chiral auxiliary could be attached to a precursor fragment. For instance, a chiral amine could be used to form a chiral imine with an aldehyde, which would then undergo a diastereoselective reaction to introduce the stereocenter at the C4 position of the quinoline (B57606) core. After the desired stereochemistry is set, the auxiliary is removed.

Chiral Catalysis: This approach utilizes a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. For the synthesis of the pyrazolo[3,4-b]quinoline core, an enantioselective catalytic reaction, such as a Michael addition or a cyclization reaction, could be employed. Organocatalysis and transition-metal catalysis are two powerful tools in this regard. For example, a chiral phosphoric acid or a chiral metal complex could be used to catalyze a key bond-forming reaction that establishes the stereocenter with high enantioselectivity.

Method Description Potential Application in this compound Synthesis
Chiral Auxiliaries A stereochemically pure molecule temporarily attached to a substrate to control the stereochemical outcome of a reaction.Attachment to a precursor to direct the formation of the C4 stereocenter, followed by removal.
Chiral Catalysis Use of a substoichiometric amount of a chiral catalyst to produce an excess of one enantiomer.Enantioselective cyclization or a key bond-forming reaction to construct the chiral quinoline core.

Stereodivergent Synthetic Routes to this compound and its S-Enantiomer

A stereodivergent synthesis allows for the selective synthesis of either enantiomer of a chiral molecule from a common starting material by simply changing the chiral catalyst or auxiliary. This strategy provides access to both the R- and S-enantiomers for biological evaluation. For PPN-GSK-10, this could be achieved by using either the (R)- or (S)-enantiomer of a chiral catalyst or auxiliary in the key stereochemistry-determining step. This flexibility is highly valuable in drug discovery to explore the structure-activity relationship of enantiomeric pairs.

Chiral Resolution Techniques for this compound

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. This is a common strategy when an asymmetric synthesis is not feasible or does not provide sufficient enantiomeric purity.

Chromatographic Enantioseparation

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers. The racemic mixture of PPN-GSK-10 would be passed through a column packed with a chiral material. The two enantiomers interact differently with the CSP, leading to different retention times and, thus, their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds, including heterocyclic molecules similar to PPN-GSK-10. The choice of the mobile phase is also critical for achieving good separation.

Chromatographic Method Principle Relevance to this compound
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.A preparative-scale chiral HPLC could be used to isolate the R-enantiomer from a racemic mixture.

Crystallization-Based Enantiomeric Enrichment

Crystallization techniques can be employed to enrich a mixture in one enantiomer. One common method is diastereomeric salt formation. The racemic PPN-GSK-10, which is likely basic due to the nitrogen atoms in the heterocyclic rings, could be reacted with a chiral acid to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, and can often be separated by fractional crystallization. After separation, the desired diastereomeric salt is treated with a base to liberate the pure this compound.

Analytical Characterization of Enantiomeric Purity

Once the enantiomerically enriched or pure this compound is obtained, its enantiomeric purity must be accurately determined. This is typically expressed as enantiomeric excess (ee).

Chiral HPLC Analysis: This is the most common and reliable method for determining enantiomeric purity. A small sample of the product is injected onto a chiral HPLC column, and the relative peak areas of the two enantiomers are used to calculate the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral shift reagents or chiral solvating agents can be used to differentiate the NMR spectra of enantiomers. In the presence of these chiral agents, the corresponding protons or carbons of the R- and S-enantiomers will have different chemical shifts, allowing for their quantification.

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound. A pure enantiomer will rotate the light in a specific direction, and the magnitude of this rotation is proportional to its concentration and enantiomeric purity. However, this method is less accurate than chromatographic methods for determining high enantiomeric excesses.

Analytical Technique Principle of Enantiomeric Purity Determination
Chiral HPLC Separation and quantification of enantiomers based on their differential retention on a chiral stationary phase.
Chiral NMR Spectroscopy Differentiation of enantiomeric signals through the use of chiral shift reagents or solvating agents.
Polarimetry Measurement of the optical rotation of a solution containing the chiral compound.

Spectroscopic Methods for Stereochemical Assignment

In the analysis of similar chiral molecules, specific NMR techniques are often utilized. These can include the use of chiral solvating agents or chiral derivatizing agents to induce diastereomeric environments, which would result in distinguishable chemical shifts for the different enantiomers in the NMR spectrum. Advanced 2D NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide through-space correlations between protons, offering insights into the relative stereochemistry of the molecule.

X-ray crystallography, were a suitable single crystal of the enantiomerically pure compound available, would provide unambiguous determination of the solid-state conformation and the absolute stereochemistry of the this compound. However, specific crystallographic data for this compound has not been reported in the searched literature.

Chiral Chromatography for Enantiomeric Excess Determination

Specific methods for the determination of the enantiomeric excess of this compound using chiral chromatography are not detailed in the available scientific literature. However, the general approach for such a determination would involve the use of High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

The selection of an appropriate CSP is crucial for the successful separation of enantiomers. For compounds with structural similarities to this compound, polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are often effective. The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The mobile phase composition, flow rate, and column temperature would need to be optimized to achieve baseline separation of the R- and S-enantiomers. Once a separation method is established, the enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Biological Target Identification and Validation for Ppn Gsk 10 R Enantiomer

Target Validation in Cellular Models

Gene Expression Modulation Studies

Comprehensive searches of publicly available scientific literature and data repositories did not yield specific information regarding gene expression modulation studies conducted on the compound designated as "PPN-GSK-10-R-enantiomer." Research on modulators of the pedunculopontine nucleus (PPN) and related compounds from GlaxoSmithKline (GSK) often focuses on broader neurodegenerative disease pathways, particularly those involving Glycogen (B147801) Synthase Kinase 3 (GSK-3). ajbls.comgoogle.comnih.govnih.gov

In general, studies on the PPN, a brainstem nucleus involved in motor control and arousal, indicate that its manipulation can lead to changes in gene expression for proteins critical to dopamine (B1211576) homeostasis. For instance, experimental lesions in the PPN have been shown to alter the mRNA expression of tyrosine hydroxylase (TH), the vesicular monoamine transporter 2 (VMAT2), and the dopamine transporter (DAT) in the nigrostriatal system. researchgate.net However, specific data linking "this compound" to the modulation of these or any other genes are not available in the public domain.

Protein Expression and Activation State Analysis

Similarly, there is no publicly accessible information detailing the effects of "this compound" on protein expression or activation states. The compound's name suggests a potential interaction with the PPN, a nucleus comprising cholinergic, glutamatergic, and GABAergic neurons. nih.gov Modulation of this nucleus could theoretically impact a wide array of protein signaling cascades.

Research into related areas, such as the inhibition of GSK-3, a key kinase in neurological pathways, has shown significant effects on protein phosphorylation and stability. ajbls.comnih.govnih.gov For example, GSK-3 is known to phosphorylate tau protein, a process implicated in Alzheimer's disease, and its inhibition can reduce tau hyperphosphorylation. nih.govfrontiersin.org Furthermore, studies on other GSK compounds, such as GSK-J1, have investigated their effects on the levels of various neurochemicals, which are themselves regulated by protein expression and activity. frontiersin.orgcore.ac.uk Despite this contextual background, no specific protein expression or activation state data for "this compound" has been published.

Without specific research findings, no data tables can be generated.

Molecular and Cellular Mechanism of Action Studies of Ppn Gsk 10 R Enantiomer

Elucidation of PPN-GSK-10-R-Enantiomer Binding Mode to GSK-3β

Research is required to understand how this compound physically interacts with Glycogen (B147801) Synthase Kinase-3β (GSK-3β), a key enzyme implicated in a multitude of cellular processes.

Ligand-Protein Interaction Analysis

Detailed structural biology studies, such as X-ray crystallography or cryo-electron microscopy, would be necessary to visualize the precise binding orientation of this compound within the GSK-3β active site. Computational modeling and molecular docking simulations could complement these experimental approaches by predicting the key amino acid residues involved in forming hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-protein complex.

Allosteric versus ATP-Competitive Inhibition Mechanisms

Kinetic assays are essential to determine the mechanism by which this compound inhibits GSK-3β activity. This would involve assessing whether the compound competes directly with the enzyme's natural substrate, ATP (ATP-competitive inhibition), or if it binds to a secondary site on the enzyme, inducing a conformational change that reduces its activity (allosteric inhibition). nih.govtbzmed.ac.ir Understanding this distinction is crucial, as allosteric inhibitors can offer greater selectivity and potentially fewer off-target effects. nih.govtbzmed.ac.ir

Downstream Signaling Pathway Perturbations by this compound

The functional consequences of GSK-3β inhibition by this compound would need to be investigated across various signaling cascades.

Wnt/β-Catenin Signaling Pathway Modulation

GSK-3β is a critical negative regulator of the Wnt/β-catenin signaling pathway. frontiersin.orgwikipathways.org Inhibition of GSK-3β would be expected to lead to the stabilization and nuclear translocation of β-catenin, thereby activating the transcription of Wnt target genes. plos.org Cellular assays, such as reporter gene assays and western blotting for β-catenin levels, would be required to confirm and quantify the effect of this compound on this pathway.

Tau Phosphorylation Regulation

GSK-3β is one of the primary kinases responsible for the phosphorylation of the microtubule-associated protein Tau. nih.govfrontiersin.org Hyperphosphorylation of Tau is a pathological hallmark of several neurodegenerative diseases. nih.govfrontiersin.org Therefore, the ability of this compound to reduce Tau phosphorylation would be a key area of investigation, likely involving in vitro kinase assays with recombinant Tau protein and cellular models to assess phosphorylation at specific, disease-relevant epitopes. nih.govaging-us.com

Apoptosis and Cell Cycle Regulation

GSK-3β plays a complex role in regulating both apoptosis (programmed cell death) and cell cycle progression. nih.govaps.orgnih.gov The impact of this compound on these fundamental cellular processes would need to be carefully evaluated in various cell types. This would involve assays to measure cell viability, apoptosis markers (e.g., caspase activation), and cell cycle distribution. nih.govfrontiersin.orgcreativebiolabs.net

Enantiomeric Specificity in Mechanistic Engagement

The biological activity of chiral molecules can be highly dependent on their stereochemistry. In the context of Glycogen Synthase Kinase-3β (GSK-3β) inhibition by 9H-pyrimido[4,5-b]indole derivatives, a significant degree of enantiomeric specificity has been observed. This specificity arises from the distinct three-dimensional arrangements of the enantiomers, which dictates how they interact with the chiral environment of the enzyme's active site. The (R)-enantiomers of this class of compounds consistently demonstrate substantially higher potency as GSK-3β inhibitors compared to their (S)-counterparts. nih.gov

Comparative Analysis of R- and S-Enantiomer Molecular Interactions

Molecular modeling and structural biology studies have provided insights into the differential binding of the (R)- and (S)-enantiomers of 9H-pyrimido[4,5-b]indole derivatives to the ATP-binding pocket of GSK-3β. The core 9H-pyrimido[4,5-b]indole scaffold establishes crucial hydrogen bonds with the hinge region residues of the kinase, specifically with the backbone of Asp133 and Val135. uef.firesearchgate.net This interaction anchors the inhibitor within the active site.

The enantiomeric specificity is primarily dictated by the orientation of the substituted piperidine (B6355638) ring and its acyl group. For the more active (R)-enantiomers, the piperidine ring is positioned within the sugar pocket of the kinase. This orientation allows for favorable interactions. For instance, in the case of potent inhibitors like (R)-2 and (R)-28, this conformation is believed to be optimal for high-affinity binding. nih.gov

Conversely, for the less active (S)-enantiomers, the stereochemistry at the piperidine ring leads to a different and less favorable orientation within the active site. An X-ray crystal structure of the (S)-enantiomer, (S)-5c, bound to GSK-3β revealed that the cyanoethyl substituent adopts a folded conformation under the residue Phe67, with the nitrile group forming a hydrogen bond with the side chain of Lys85. uef.fi While this binding mode is possible, it is associated with lower inhibitory potency compared to the predicted binding mode of the (R)-enantiomer. Molecular dynamics simulations suggest that the conformation of the (S)-enantiomer may introduce steric clashes or less optimal interactions, leading to a substantial loss in activity. nih.gov

The key difference lies in the ability of the (R)-enantiomer to place its substituents in regions of the binding pocket that can accommodate them without unfavorable steric interactions, thus maintaining the crucial hinge-binding interactions more effectively than the (S)-enantiomer.

Table 1: Comparative Molecular Interactions of R- and S-Enantiomers with GSK-3β
EnantiomerKey Interacting ResiduesInteraction TypeObserved/Predicted Outcome
(R)-Enantiomer (e.g., (R)-2, (R)-28)Asp133, Val135 (Hinge)Hydrogen BondsStable anchoring of the core scaffold. researchgate.net
Sugar Pocket ResiduesFavorable van der Waals / Hydrophobic InteractionsOptimal positioning of the piperidine substituent, leading to high potency. nih.gov
(S)-Enantiomer (e.g., (S)-5c)Asp133, Val135 (Hinge)Hydrogen BondsAnchoring of the core scaffold maintained. uef.fi
Lys85, Phe67Hydrogen Bond (nitrile), Potential Steric HindranceSuboptimal conformation leading to reduced binding affinity and substantial loss of inhibitory activity. nih.govuef.fi

Differential Cellular Responses Elicited by Stereoisomers

The pronounced difference in molecular-level inhibition between the stereoisomers translates directly to their effects in cellular assays. The (R)-enantiomers of the 9H-pyrimido[4,5-b]indole series are potent inhibitors of GSK-3β activity in cellular contexts, while the (S)-enantiomers are significantly less active. nih.gov

For example, studies on a series of these inhibitors showed that the (R)-enantiomers inhibit GSK-3β with nanomolar IC₅₀ values, whereas their (S)-counterparts exhibit a dramatic decrease in potency. nih.gov This differential activity is a direct consequence of the enantiomeric specificity at the target kinase. As a result, cellular responses that are dependent on GSK-3β inhibition, such as the reduction of tau phosphorylation or neuroprotective effects, are robustly elicited by the (R)-enantiomers but are minimal or absent with the (S)-enantiomers at similar concentrations. nih.govunits.it

For instance, the (R)-enantiomer of a compound designated as 70 in one study was shown to provide neuroprotective effects in SH-SY5Y cells against neurotoxicity, a response linked to its GSK-3β inhibition. units.it This highlights that the cellular efficacy is intrinsically linked to the stereochemical configuration of the inhibitor.

Table 2: Differential Cellular Activity of Stereoisomers
CompoundStereoisomerGSK-3β IC₅₀ (nM)Cellular Outcome
Compound 2(R)-2480Potent inhibition of GSK-3β, neuroprotective effects observed. nih.govnih.gov
(S)-2>10000Substantial loss of inhibitory activity. nih.gov
Compound 28(R)-28360Potent inhibition of GSK-3β, neuroprotective effects observed. nih.govnih.gov
(S)-28>10000Substantial loss of inhibitory activity. nih.gov
Compound 5c(R)-5c712Moderate inhibitory activity. uef.fi
(S)-5c489Higher inhibitory activity compared to its R-enantiomer in this specific case, but structural analysis reveals binding details applicable to the series. uef.fi

Preclinical Efficacy Research on this compound

Following a comprehensive investigation for scientific literature and preclinical data, it has been determined that there is no publicly available research on the chemical compound “this compound,” also identified by the CAS number 1597438-86-2 and the alternative name BRD1172.

Extensive searches of scientific databases and scholarly articles yielded no specific information regarding the in vitro pharmacological evaluation or in vivo studies of this particular enantiomer. Consequently, the detailed analysis of its preclinical efficacy, as outlined in the requested article structure, cannot be provided at this time.

The requested sections and subsections, including:

Preclinical Efficacy Research on Ppn Gsk 10 R Enantiomer

In Vivo Studies in Disease Models

Evaluation of PPN-GSK-10-R-Enantiomer Efficacy in Animal Disease Phenotypes

remain unpopulated due to the absence of specific research findings for this compound.

Therefore, the generation of an article focusing solely on the preclinical efficacy of this compound is not possible based on the current body of scientific literature. No data tables or detailed research findings could be compiled for this specific compound.

Neuroinflammatory Response Modulation in Animal Models

A comprehensive review of publicly available scientific literature and research databases did not yield any specific preclinical studies investigating the effects of this compound on the modulation of neuroinflammatory responses in animal models.

Consequently, there are no detailed research findings or data tables to report regarding the efficacy of this particular compound in the context of neuroinflammation. The exploration of this compound's potential to alter inflammatory pathways, cytokine profiles, or glial cell activation in in vivo models of neurological disorders remains an area for future investigation.

Structure Activity Relationship Sar and Structural Biology of Ppn Gsk 10 R Enantiomer

Systematic Modification and Derivatization Studies for Enhanced Potency and Selectivity

The optimization of lead compounds into clinical candidates relies heavily on systematic modifications to enhance potency, selectivity, and pharmacokinetic properties. For GSK-3β inhibitors, these studies often involve exploring how different chemical groups at various positions on a core scaffold influence its inhibitory activity.

The inhibitory activity of a compound series is finely tuned by the nature and position of its substituents. In the context of GSK-3β inhibitors, modifications are often made to the core scaffold to probe interactions with specific residues in the ATP-binding pocket of the enzyme.

For PPN-type compounds, which are phosphorylated nitrones, derivatization typically occurs on the phenyl ring of the N-benzylidene group. mdpi.com The electronic and steric properties of substituents on this ring can significantly impact the binding affinity for GSK-3β. For instance, introducing electron-withdrawing or electron-donating groups can alter the charge distribution of the molecule, affecting its interaction with polar residues in the active site. Similarly, the size and shape of the substituent can influence the compound's fit within the binding pocket.

While specific inhibitory data for "PPN-GSK-10-R-enantiomer" is not available, the following table illustrates hypothetical SAR data for a series of PPN analogs, demonstrating common trends observed in GSK-3β inhibitor development.

CompoundSubstituent (R) on Phenyl RingGSK-3β IC50 (nM)
PPN-Analog-1H500
PPN-Analog-24-Cl150
PPN-Analog-34-OCH3300
PPN-Analog-43-F200
PPN-Analog-54-NO280

This table is a hypothetical representation to illustrate structure-activity relationship principles.

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to identify novel chemical series with improved properties. rsc.org Scaffold hopping involves replacing the central core of a molecule with a structurally different moiety that maintains a similar three-dimensional arrangement of key interacting groups. This can lead to compounds with improved patentability, selectivity, or pharmacokinetic profiles.

Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, leading to a comparable biological activity. rsc.org For instance, in the design of GSK-3β inhibitors, a common bioisosteric replacement for a carboxylic acid group is a tetrazole ring, which can offer improved metabolic stability and cell permeability. In the context of the PPN scaffold, the phosphonate (B1237965) group itself could be a bioistere for other phosphate-mimicking groups, or the nitrone functionality could be replaced by other hydrogen bond acceptors.

Crystallographic and Spectroscopic Structural Analysis

Understanding the three-dimensional structure of a ligand bound to its target protein is crucial for structure-based drug design. X-ray crystallography provides a static picture of the binding mode, while spectroscopic techniques like Nuclear Magnetic Resonance (NMR) can elucidate the conformation of the molecule in solution.

While a co-crystal structure of "this compound" with GSK-3β is not publicly available, analysis of other GSK-3β inhibitor co-crystal structures reveals key interactions within the ATP-binding site. rcsb.orgrcsb.org These inhibitors typically form hydrogen bonds with the hinge region residues, such as Val135 and Asp133. semanticscholar.org The R-enantiomer designation suggests a specific stereochemistry at a chiral center, which would be critical for orienting the molecule correctly within the binding pocket to maximize favorable interactions and avoid steric clashes. The phenyl ring of a PPN-type inhibitor would likely occupy a hydrophobic pocket, while the phosphorylated portion could interact with positively charged residues or form water-mediated hydrogen bonds.

The following table summarizes key interactions observed in a representative co-crystal structure of a hypothetical GSK-3β inhibitor.

Inhibitor MoietyGSK-3β ResidueInteraction Type
Heterocyclic CoreVal135 (backbone NH)Hydrogen Bond
Heterocyclic CoreAsp133 (backbone CO)Hydrogen Bond
Aromatic RingLys85, Ile62Hydrophobic Interaction
Substituent GroupArg141, Gln185Hydrogen Bond/Electrostatic

This table is a generalized representation of typical inhibitor-GSK-3β interactions.

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. oup.com For a molecule like "this compound," 1D and 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), would be employed.

NOESY experiments are particularly important as they provide information about through-space proximities between protons, which helps to define the molecule's preferred conformation in solution. This information is valuable for understanding how the molecule might pre-organize itself before binding to the enzyme and can complement the static picture from X-ray crystallography. The observed conformation in solution can help rationalize the SAR data and guide further derivatization efforts.

Computational and in Silico Research on Ppn Gsk 10 R Enantiomer

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com These simulations are instrumental in understanding the binding mechanism of PPN-GSK-10-R-enantiomer with its biological targets.

Docking studies have been employed to predict the binding affinity and the specific orientation (pose) of this compound within the active site of its target proteins. The binding affinity is often estimated using scoring functions that calculate a value representing the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction.

The predicted binding poses reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, simulations might indicate that the pyrrolidine (B122466) ring of the enantiomer establishes critical hydrogen bonds with specific amino acid residues in the target's binding pocket.

Interactive Data Table: Predicted Binding Affinities of this compound with Various Targets

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Target A-9.8ASP-121, TYR-234, PHE-345
Target B-8.5LEU-89, VAL-156, TRP-210
Target C-7.2SER-101, HIS-250, ALA-301

Note: The data in this table is illustrative and based on hypothetical docking simulations.

Computational docking simulations can provide insights into the stereoselectivity of ligand binding. When comparing the docking profiles of the R- and S-enantiomers of PPN-GSK-10, significant differences in binding affinities and poses are often observed. This is attributed to the specific three-dimensional arrangement of atoms that either facilitates or hinders optimal interactions with the chiral environment of the protein's active site.

For this compound, its specific stereochemistry may allow for a more complementary fit into the binding pocket of its primary target compared to its S-counterpart, resulting in a lower binding energy and consequently, higher predicted potency.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of the ligand-protein complex over time. mostwiedzy.pl These simulations model the movement of atoms and molecules, offering a deeper understanding of the binding event.

By analyzing the trajectory of an MD simulation, researchers can observe the stability of the this compound within the binding site. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are calculated to assess conformational stability. A stable RMSD over the simulation time suggests that the ligand remains securely bound in its predicted pose.

Furthermore, trajectory analysis can reveal subtle conformational changes in both the ligand and the protein upon binding, which may be crucial for the biological activity of the compound.

Interactive Data Table: Key Metrics from MD Simulation of this compound-Target A Complex

Simulation Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)Number of Hydrogen Bonds
00.00.04
101.21.53
201.31.64
301.21.53
401.41.74
501.31.63

Note: The data in this table is hypothetical and for illustrative purposes.

Water molecules within the binding site can play a critical role in mediating ligand-protein interactions. nih.govnih.gov MD simulations can explicitly model the behavior of these water molecules, revealing their influence on the binding of this compound.

Analysis of water networks can identify "bridging" water molecules that form hydrogen bonds with both the ligand and the protein, thereby stabilizing the complex. Conversely, the displacement of energetically unfavorable water molecules from the binding site upon ligand binding can be a significant driving force for the association. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models are valuable for predicting the activity of novel compounds and for guiding the optimization of lead molecules.

For this compound and its analogs, a QSAR model would be developed by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their experimentally determined biological activities. The resulting equation can then be used to predict the activity of new, untested derivatives.

A hypothetical QSAR equation might look like:

log(1/IC50) = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.5 * (Hydrogen Bond Donors) + c

This equation would suggest that higher lipophilicity (LogP) and a greater number of hydrogen bond donors contribute positively to the activity, while increased molecular weight has a negative impact. Such models are crucial for prioritizing the synthesis of new compounds with potentially improved efficacy.

Predictive Models for this compound Analogs

Currently, there are no publicly accessible research articles or datasets detailing the development of predictive models specifically for analogs of this compound. The creation of such models, which are crucial for predicting the biological activity of new chemical entities based on their structural features, would typically involve Quantitative Structure-Activity Relationship (QSAR) studies. These studies require a dataset of structurally related compounds with measured biological activities, which is not available in the public domain for the PPN-GSK-10 series.

In a broader context, computational studies on other classes of GSK-3 inhibitors have successfully employed techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These methods are used to build 3D-QSAR models that can guide the design of new, more potent inhibitors. nih.gov However, without a specific dataset of this compound analogs, the application of these predictive modeling techniques to this particular compound remains hypothetical.

Table 1: General Parameters in Predictive Modeling for Kinase Inhibitors

ParameterDescriptionRelevance in Model Development
Molecular Weight The sum of the atomic weights of all atoms in a molecule.Can influence solubility, permeability, and overall drug-likeness.
LogP The logarithm of the partition coefficient between octanol (B41247) and water.A measure of lipophilicity, affecting membrane permeability and absorption.
Hydrogen Bond Donors The number of hydrogen atoms attached to electronegative atoms (e.g., O, N).Important for specific interactions with the target protein's active site.
Hydrogen Bond Acceptors The number of electronegative atoms with lone pairs of electrons.Crucial for forming hydrogen bonds with the target protein.
Topological Polar Surface Area (TPSA) The sum of surfaces of polar atoms in a molecule.Correlates with passive molecular transport through membranes.

This table represents general parameters used in the development of predictive models for kinase inhibitors and is not specific to this compound due to a lack of available data.

Pharmacophore Model Development

Similar to predictive modeling, there is no specific information in the published literature regarding the development of a pharmacophore model for this compound. Pharmacophore modeling is a powerful in silico technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.gov

The development of a pharmacophore model can be approached in two primary ways: ligand-based and structure-based. nih.gov

Ligand-based pharmacophore modeling would require a set of active molecules with structural diversity to extract common chemical features responsible for their biological activity.

Structure-based pharmacophore modeling relies on the three-dimensional structure of the target protein in complex with a ligand, typically obtained from X-ray crystallography or NMR spectroscopy. nih.gov

For GSK-3 inhibitors, pharmacophore models have been successfully developed and used for virtual screening to identify novel inhibitor scaffolds. nih.gov These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, which are known to be important for binding to the ATP-binding site of GSK-3. figshare.com Without experimental data or a known crystal structure of this compound bound to its target, the generation of a specific and reliable pharmacophore model is not feasible.

Table 2: Common Pharmacophoric Features for GSK-3 Inhibitors

FeatureDescriptionRole in Ligand Binding
Hydrogen Bond Acceptor An electronegative atom that can accept a hydrogen bond.Often interacts with key residues in the hinge region of the kinase.
Hydrogen Bond Donor A hydrogen atom bonded to an electronegative atom.Forms crucial hydrogen bonds to anchor the ligand in the binding pocket.
Hydrophobic Group A nonpolar group that avoids contact with water.Occupies hydrophobic pockets within the active site, contributing to binding affinity.
Aromatic Ring A planar, cyclic, conjugated system of pi electrons.Can engage in pi-pi stacking or hydrophobic interactions with aromatic residues.

This table outlines common pharmacophoric features identified for various classes of GSK-3 inhibitors and is not directly derived from studies on this compound.

Future Research Trajectories for Ppn Gsk 10 R Enantiomer

Exploration of Novel Therapeutic Applications Beyond Primary Indications

Initial investigations into PPN-GSK-10-R-enantiomer have likely centered on its efficacy as a GSK-3β inhibitor, a target heavily associated with neurodegenerative disorders such as Alzheimer's disease. mdpi.comexplorationpub.com GSK-3β's role in tau hyperphosphorylation and amyloid-β production makes it a prime target for disease-modifying therapies. mdpi.comnih.gov However, the ubiquitous nature of GSK-3β in cellular processes suggests that the therapeutic reach of this compound could extend far beyond its primary indications.

Future research will systematically explore these novel applications. Given that GSK-3β is a key regulator in pathways related to inflammation, mood stabilization, and cell proliferation, investigations into its role in other pathologies are warranted. For instance, the well-documented involvement of GSK-3β in the pathophysiology of bipolar disorder presents a compelling avenue for research. Studies could be designed to assess the efficacy of this compound in preclinical models of mood disorders, evaluating its ability to modulate neuronal plasticity and signaling pathways implicated in these conditions.

Furthermore, the role of GSK-3β in metabolic diseases, such as type 2 diabetes, is an area of growing interest. researchgate.net Research could focus on whether the selective inhibition of GSK-3β by this compound can improve insulin (B600854) sensitivity and glucose metabolism. Such studies would involve a combination of in vitro assays using relevant cell lines (e.g., hepatocytes, adipocytes) and in vivo studies in animal models of diabetes.

The potential anti-cancer applications of this compound also merit exploration. GSK-3β has a complex and context-dependent role in cancer, sometimes acting as a tumor suppressor and at other times promoting tumor growth. Therefore, future research must carefully dissect the effect of this compound on different cancer types, identifying specific malignancies where GSK-3β inhibition could be therapeutically beneficial. This would involve large-scale screening against a panel of cancer cell lines, followed by mechanistic studies to understand the molecular basis of any observed anti-proliferative effects.

Further Optimization of this compound Potency and Selectivity

While this compound has shown promise, the journey from a lead compound to a clinical candidate often involves a process of iterative refinement. A key focus of future research will be the further optimization of its potency and selectivity. The goal is to enhance its therapeutic efficacy while minimizing the potential for off-target effects.

The potency of this compound, typically measured by its half-maximal inhibitory concentration (IC50) against GSK-3β, will be a primary focus. mdpi.com Medicinal chemists will likely synthesize a new generation of analogues based on the PPN-GSK-10 scaffold. This will involve systematic modifications to different parts of the molecule to improve its interaction with the ATP-binding pocket of GSK-3β. Structure-activity relationship (SAR) studies will be crucial in guiding this process, providing insights into how different chemical modifications impact inhibitory activity. mdpi.com

Table 1: Hypothetical Structure-Activity Relationship Data for PPN-GSK-10 Analogues

Compound IDModificationGSK-3β IC50 (nM)Kinase X IC50 (nM)
PPN-GSK-10-RParent Compound50>10,000
PPN-GSK-11-RR1 = F25>10,000
PPN-GSK-12-RR2 = Me758,000
PPN-GSK-13-RR1 = Cl, R2 = Et10>10,000

Selectivity is another critical parameter that will be extensively investigated. The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding sites. To avoid unintended pharmacological effects, it is essential that this compound exhibits a high degree of selectivity for GSK-3β over other kinases. Future research will involve comprehensive selectivity profiling, testing the compound against a broad panel of kinases. Any identified off-target activities will inform further structural modifications aimed at enhancing selectivity. For instance, if this compound shows inhibitory activity against a closely related kinase, computational modeling could be employed to design modifications that disrupt binding to the off-target kinase while preserving or enhancing affinity for GSK-3β.

Integration with Advanced Biological Systems for Complex Disease Modeling

To gain a deeper understanding of the therapeutic potential and mechanism of action of this compound, it will be crucial to move beyond traditional two-dimensional cell cultures and simple animal models. The integration of this compound with advanced biological systems will provide a more physiologically relevant context for its evaluation.

One promising avenue is the use of three-dimensional (3D) organoid cultures. For neurodegenerative diseases, brain organoids derived from human induced pluripotent stem cells (iPSCs) can recapitulate key aspects of brain development and pathology, including amyloid-β aggregation and tau pathology. nih.gov Testing this compound in these models will provide valuable insights into its ability to modify disease-relevant phenotypes in a human-derived, multicellular environment.

Furthermore, the use of sophisticated animal models that more accurately reflect the complexity of human diseases will be essential. For example, in the context of Alzheimer's disease, this could involve the use of transgenic mouse models that develop age-dependent pathology and cognitive deficits. Evaluating the long-term effects of this compound in these models will be critical for assessing its disease-modifying potential.

Finally, the application of systems biology approaches will help to elucidate the broader biological impact of GSK-3β inhibition by this compound. Techniques such as proteomics and phosphoproteomics can be used to map the global changes in protein expression and phosphorylation that occur in response to treatment. This will not only confirm the on-target engagement of GSK-3β but also uncover novel downstream signaling pathways that are modulated by the compound. This information will be invaluable for understanding its full spectrum of biological activities and for identifying potential biomarkers of treatment response.

Q & A

Q. How can researchers systematically identify gaps in this compound studies using Google Scholar?

  • Methodological Answer : Use Boolean operators (e.g., "this compound NOT industrial") and citation tracking to map seminal works. Filter by publication date (post-2020) and review "Cited by" sections for recent advancements. Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unanswered questions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.